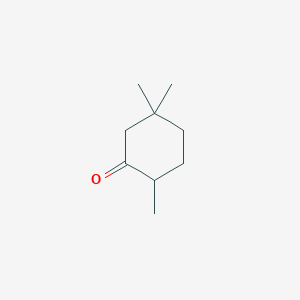

2,5,5-trimethylcyclohexan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5,5-Trimethylcyclohexan-1-one is an organic compound with the molecular formula C9H16O. It is a derivative of cyclohexanone, characterized by the presence of three methyl groups at the 2nd and 5th positions of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Mécanisme D'action

Target of Action

2,5,5-Trimethylcyclohexanone is a chemical compound that primarily targets organic solvents and pharmaceutical intermediates . It plays a significant role in the industrial sector due to its importance as a pharmaceutical intermediate .

Mode of Action

It is known that the compound interacts with its targets through a process known as selective hydrogenation . This process involves the addition of hydrogen (H2) to the compound, which can influence its chemical properties and interactions .

Biochemical Pathways

The specific biochemical pathways affected by 2,5,5-Trimethylcyclohexanone are currently unknown. The compound is known to be involved in the selective hydrogenation of isophorone , a process that can potentially influence various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 1402227 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of 2,5,5-Trimethylcyclohexanone’s action is the production of a selectively hydrogenated product . The conversion of isophorone to 2,5,5-Trimethylcyclohexanone is 100%, and the yield of 2,5,5-Trimethylcyclohexanone is 98.1% under certain conditions .

Action Environment

The action of 2,5,5-Trimethylcyclohexanone can be influenced by environmental factors such as the presence of a solvent. For instance, the selective hydrogenation of isophorone to 2,5,5-Trimethylcyclohexanone can be influenced by the tetrahydrofuran solvent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-trimethylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5,5-Trimethylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as Grignard reagents (RMgX) are used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Applications De Recherche Scientifique

2,5,5-Trimethylcyclohexan-1-one finds applications in several scientific research fields:

Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: The compound is used in the synthesis of biologically active molecules and as a model compound in biochemical studies.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Comparaison Avec Des Composés Similaires

Cyclohexanone: A simpler analog without the methyl substitutions.

3,3,5-Trimethylcyclohexanone: Another derivative with different methyl group positions.

Dihydroisophorone: A structurally related compound with similar reactivity.

Uniqueness: 2,5,5-Trimethylcyclohexan-1-one is unique due to its specific methyl group substitutions, which impart distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various chemical processes .

Activité Biologique

2,5,5-Trimethylcyclohexan-1-one, also known as TMCHONE, is a compound with notable biological activities. This article delves into its biological properties, including its synthesis, pharmacological effects, and potential applications in various fields.

- IUPAC Name : this compound

- CAS Number : 33543-18-9

- Molecular Formula : C9H16O

- Molecular Weight : 140.22 g/mol

- Physical State : Clear liquid at room temperature

- Boiling Point : Approximately 186-192 °C

- Melting Point : -10 °C

Synthesis

TMCHONE can be synthesized through the hydrogenation of isophorone. It is classified as a secondary alcohol due to the presence of a hydroxyl group on the cyclohexane ring substituted by three methyl groups at specific positions .

Inhibitory Effects

TMCHONE exhibits significant inhibitory activity against HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. This property suggests its potential as a therapeutic agent in managing hyperlipidemia and associated cardiovascular diseases .

Antimicrobial Properties

Research has indicated that TMCHONE possesses antimicrobial properties. In studies involving various bacterial strains, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in developing antibacterial agents .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various compounds, TMCHONE was tested against common pathogens such as E. coli and Staphylococcus aureus. Results showed that TMCHONE inhibited biofilm formation significantly at concentrations as low as 125 μg/mL, achieving up to 93.6% inhibition at higher concentrations .

Case Study 2: Lipid Regulation

A study focusing on cholesterol-lowering agents highlighted TMCHONE's role in inhibiting HMG-CoA reductase activity. The compound was shown to reduce cholesterol levels in vitro, indicating its potential for therapeutic use in dyslipidemia management .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 140.22 g/mol |

| Boiling Point | 186-192 °C |

| Melting Point | -10 °C |

| HMG-CoA Reductase Inhibition | Yes |

| Antimicrobial Activity | Yes |

Propriétés

IUPAC Name |

2,5,5-trimethylcyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-4-5-9(2,3)6-8(7)10/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITMBHSFQBJCFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.